5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Description
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (CAS: 150187-64-7) is a nitro-substituted indazole derivative with a molecular formula of C₁₂H₁₃N₃O₃ and a molecular weight of 247.25 g/mol . The compound features a 1H-indazole core modified with a nitro group at the 5-position and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the 1-position. This structural configuration enhances its stability and modulates reactivity, making it valuable in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
5-nitro-1-(oxan-2-yl)indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-15(17)10-4-5-11-9(7-10)8-13-14(11)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFMGDIFPKDLMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569059 | |
| Record name | 5-Nitro-1-(oxan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150187-64-7 | |
| Record name | 5-Nitro-1-(oxan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1H-Indazole
The indazole scaffold is typically synthesized through cyclization reactions. A common approach involves the condensation of ortho-substituted nitrobenzenes with hydrazine derivatives under acidic conditions.
Representative Procedure :
- Reactants : 2-Nitrobenzaldehyde (10 mmol), hydrazine hydrate (12 mmol).
- Conditions : Reflux in acetic acid (AcOH) at 120°C for 6 hours.
- Workup : Neutralization with aqueous sodium bicarbonate, extraction with ethyl acetate.
- Yield : 78–85% after recrystallization from ethanol.
Key Analytical Data :
Protection of the Indazole Nitrogen with a Tetrahydropyranyl Group
The THP group is introduced to protect the indazole nitrogen, enhancing solubility and directing subsequent nitration. This step employs dihydropyran under acid catalysis.
Optimized Procedure :
- Reactants : 1H-Indazole (5 mmol), dihydropyran (6 mmol), p-toluenesulfonic acid (p-TsOH, 0.1 mmol).
- Conditions : Stirred in dichloromethane (DCM) at room temperature for 12 hours.
- Workup : Washing with saturated NaHCO₃, drying over MgSO₄, and solvent evaporation.
- Yield : 90–92% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Key Analytical Data :
- Molecular Formula : C₁₁H₁₂N₂O.
- FT-IR (KBr) : 1605 cm⁻¹ (C=N stretch), 1120 cm⁻¹ (C-O-C ether stretch).
Regioselective Nitration at the 5-Position
Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) to introduce the nitro group at the 5-position. The THP group’s electron-donating effect directs electrophilic substitution to the para position relative to the indazole nitrogen.
Optimized Procedure :
- Reactants : 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole (4 mmol).
- Nitrating Agent : Fuming HNO₃ (5 mmol) in concentrated H₂SO₄ (10 mL).
- Conditions : Dropwise addition at 0°C, stirred for 2 hours, then warmed to 25°C for 1 hour.
- Workup : Quenching in ice-water, extraction with DCM, drying, and solvent removal.
- Yield : 70–75% after silica gel chromatography (hexane/ethyl acetate 3:1).
Key Analytical Data :
- Molecular Weight : 247.25 g/mol.
- 1H NMR (400 MHz, CDCl₃) : δ 8.65 (s, 1H, H-3), 8.25 (d, 1H, H-4), 7.92 (d, 1H, H-7), 5.88 (dd, 1H, THP), 3.5–4.1 (m, 2H, THP).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred to enhance safety and efficiency during nitration. Key parameters include:
| Parameter | Optimal Value | Purpose |
|---|---|---|
| Temperature | 0–5°C | Minimize side reactions |
| Residence Time | 10–15 minutes | Ensure complete nitration |
| Acid Ratio (H₂SO₄:HNO₃) | 3:1 | Maintain reactivity and control |
Automated systems enable real-time monitoring of exothermic reactions, reducing risks of thermal runaway.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The THP group’s directing effect predominantly yields the 5-nitro isomer, but minor amounts of 4-nitro and 7-nitro byproducts (<5%) may form. These are removed via gradient elution chromatography.
Analytical Validation
High-Performance Liquid Chromatography (HPLC) :
- Column : C18, 5 µm, 250 × 4.6 mm.
- Mobile Phase : Acetonitrile/water (70:30), 1 mL/min.
- Retention Time : 8.2 minutes (purity >98%).
Mass Spectrometry :
- ESI-MS : m/z 248.1 [M+H]⁺ (calculated: 247.25).
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 5-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a precursor for synthesizing bioactive molecules with potential therapeutic properties. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with various biological targets, enhancing the compound's pharmacological profile.
Case Study: Rho Kinase Inhibition
Research indicates that compounds similar to this compound can act as Rho kinase inhibitors. Rho kinase plays a critical role in several physiological processes, including smooth muscle contraction and cell proliferation. Inhibiting this pathway may provide therapeutic benefits for conditions like hypertension and cancer .
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex organic compounds. The unique structure allows for various chemical transformations, including:
- Reduction : Converting the nitro group to an amino group using reducing agents.
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Reduction | H₂/Pd-C | 5-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole |
| Substitution | Nucleophiles + Base | Various substituted indazoles |
Material Science
Investigations into the electronic and optical properties of this compound suggest potential applications in developing novel materials. The compound's unique electronic structure may lead to advancements in organic electronics and photonic devices.
Similar Compounds
| Compound Name | Structure Type | Notable Differences |
|---|---|---|
| 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Pyrazole Core | Different core structure affects reactivity |
| 4-Bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | Pyrazole with Bromine | Additional halogen alters electronic properties |
Uniqueness
The indazole core of this compound imparts distinct electronic and steric properties compared to pyrazole derivatives, influencing its reactivity and interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The tetrahydropyranyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Structural Analogs
a) 6-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 215.24 g/mol .
- Key Differences: Substituent: An amino group replaces the nitro group at the 6-position. Reactivity: The electron-donating amino group enhances solubility and alters reactivity compared to the electron-withdrawing nitro group in the target compound . Applications: Likely used in medicinal chemistry for amine-based derivatization (e.g., coupling reactions).
b) 1H-Indazole Derivatives with Halogen/Methyl Substituents
- Synthesis : Prepared via ammonium chloride-catalyzed green methods with 80–88% yields .
- Substituent Effects :
c) 5-Nitro-1H-pyrazole Hydrochloride
- Structure : A pyrazole core (two adjacent nitrogen atoms) with a nitro group.
- Purity : 95% (Combi-Blocks) .
- Comparison :
Physicochemical and Functional Comparisons
Purity and Commercial Availability
- 5-Nitro-1-(THP)-1H-indazole :
- 6-Amino-1-(THP)-1H-indazole: 97% purity (Otto Chemie) .
- Implications : Purity discrepancies highlight supplier-dependent variability, critical for reproducibility in research.
Biological Activity
Overview
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound characterized by its unique indazole core, which is substituted with a nitro group and a tetrahydropyranyl moiety. This structure imparts distinct chemical properties that can influence its biological activity. The compound's potential applications span medicinal chemistry, organic synthesis, and material science.
The molecular formula for this compound is with a canonical SMILES representation of C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 . The presence of the nitro group allows for various chemical reactions, including reduction and nucleophilic aromatic substitution.
The biological activity of this compound is largely attributed to its ability to undergo bioreduction in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with various biological targets such as enzymes and receptors . The tetrahydropyranyl group enhances solubility and bioavailability, facilitating these interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Properties
A series of derivatives related to 5-nitroindazoles have shown promising antimicrobial activity. For instance, certain derivatives demonstrated remarkable trichomonacidal activity against Trichomonas vaginalis at concentrations as low as 10 µg/mL . This highlights the potential of indazole derivatives in treating infections caused by protozoa.
Anticancer Activity
Studies have indicated that some derivatives possess antineoplastic properties. Compounds derived from 5-nitroindazoles exhibited moderate cytotoxicity against various cancer cell lines, including TK-10 and HT-29 . The mechanism behind this activity may involve the induction of apoptosis or disruption of cellular processes critical for cancer cell survival.
Enzyme Inhibition
The compound has been investigated as a potential inhibitor of human neutrophil elastase (HNE), an enzyme implicated in pulmonary diseases. Modifications at specific positions on the indazole core have led to derivatives with improved potency and selectivity towards HNE . For example, a derivative with an IC50 value of approximately 10 nM was identified, indicating strong inhibitory potential.
Case Studies
Several studies have explored the biological activities of 5-nitroindazole derivatives:
- Trichomonacidal Activity : A study evaluated five derivatives for their effectiveness against Trichomonas vaginalis, identifying compounds that displayed significant activity at low concentrations .
- Anticancer Properties : Research on various indazole derivatives revealed moderate cytotoxic effects on cancer cell lines, suggesting potential for development into therapeutic agents .
- Enzyme Inhibition : The optimization of substituents on the indazole nucleus has led to enhanced inhibitors for HNE, with specific modifications yielding compounds with IC50 values in the nanomolar range .
Comparative Analysis
The table below summarizes key findings related to the biological activities of this compound and its derivatives:
| Activity Type | Target | Activity Level | Notable Compounds |
|---|---|---|---|
| Antimicrobial | Trichomonas vaginalis | Significant | Compounds 5, 6, 8, 9 |
| Anticancer | TK-10, HT-29 cell lines | Moderate | Compounds 8, 10 |
| Enzyme Inhibition | Human Neutrophil Elastase | Potent | Compound 20f (IC50 ~10 nM) |
Q & A
Basic Research Questions
Q. What are the synthetic routes for preparing 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, and what intermediates are critical?
- Methodological Answer : A common approach involves bromination and N-protection of indazole precursors. For example, 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be synthesized from 6-bromo-1H-indazole via bromination at the 3-position followed by tetrahydropyranyl (THP) protection of the indazole nitrogen. This intermediate is pivotal for subsequent Heck or Migita coupling reactions . The THP group enhances solubility and prevents undesired side reactions during metal-catalyzed couplings.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regioselective substitution (e.g., distinguishing nitro group placement at C5). Infrared (IR) spectroscopy identifies functional groups like NO₂ (stretching ~1520–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 246.081 g/mol for derivatives) . X-ray crystallography, though less common for intermediates, resolves stereochemistry in final complexes .
Advanced Research Questions
Q. How does the tetrahydropyranyl (THP) protecting group influence reactivity in cross-coupling reactions?
- Methodological Answer : The THP group stabilizes the indazole nitrogen, preventing coordination with transition metal catalysts (e.g., Pd in Heck reactions). This selectivity allows axial functionalization while preserving equatorial positions for subsequent modifications. Comparative studies show THP-protected indazoles exhibit higher yields (>90%) in mechanochemical couplings compared to unprotected analogs .
Q. What strategies minimize impurities in this compound synthesis?
- Methodological Answer : Impurities often arise from incomplete bromination or deprotection. Solvent-free mechanochemical methods (e.g., ball milling) reduce byproducts by enhancing reaction homogeneity. Post-synthesis purification via flash chromatography or recrystallization in ethanol/water mixtures improves purity (>98%). Inductively Coupled Plasma (ICP) analysis ensures residual Pd levels remain <2 ppm in pharmaceutical intermediates .
Q. Can mechanochemistry replace traditional solvent-based synthesis for indazole derivatives?
- Methodological Answer : Yes. Ball milling achieves comparable yields (e.g., 44% total yield for axitinib precursors) while eliminating toxic solvents like DMF. This approach is scalable and reduces waste, aligning with green chemistry principles. Kinetic studies indicate faster reaction times (hours vs. days) due to enhanced molecular collisions .
Q. What is the role of the nitro group in modulating biological activity?
- Methodological Answer : The nitro group at C5 enhances electron-withdrawing effects, stabilizing the indazole ring and influencing binding affinity in kinase inhibitors (e.g., axitinib analogs). Computational studies (DFT) correlate nitro positioning with reduced HOMO-LUMO gaps, improving interactions with hydrophobic enzyme pockets. In vitro assays show nitro-substituted derivatives exhibit potent antiproliferative activity (IC₅₀ < 1 μM in cancer cell lines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
